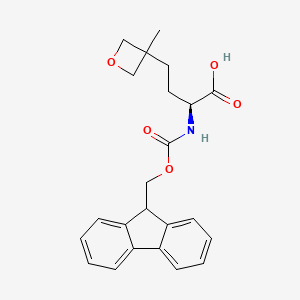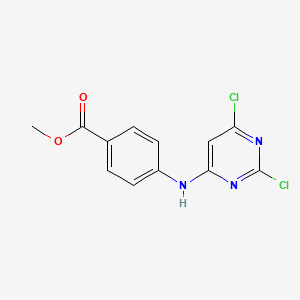![molecular formula C21H16O2 B12836846 ((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone: is a complex organic compound characterized by the presence of an oxirane ring, a biphenyl group, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Epoxidation: The biphenyl compound is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.
Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl and phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: OsO4, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Br2, HNO3, SO3
Major Products:
Oxidation: Diols
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of ((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The biphenyl and phenyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- ((2R,3S)-3-(4-Biphenyl)oxiran-2-yl)(phenyl)methanol
- ((2R,3S)-3-(4-Biphenyl)oxiran-2-yl)(phenyl)ethanone
Comparison:
- Structural Differences: The presence of different functional groups (e.g., alcohol vs. ketone) can significantly alter the compound’s reactivity and applications.
- Unique Features: ((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone is unique due to its specific combination of an oxirane ring, biphenyl group, and phenyl group, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of ((2R,3S)-3-([1,1’-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H16O2 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
phenyl-[(2R,3R)-3-(4-phenylphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C21H16O2/c22-19(17-9-5-2-6-10-17)21-20(23-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,20-21H/t20-,21+/m1/s1 |
InChIキー |
WCVMKDUZFGWJAF-RTWAWAEBSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H]3[C@@H](O3)C(=O)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


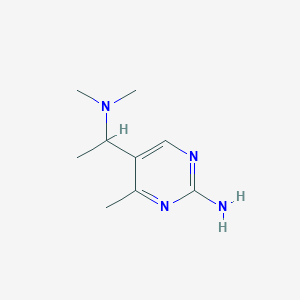
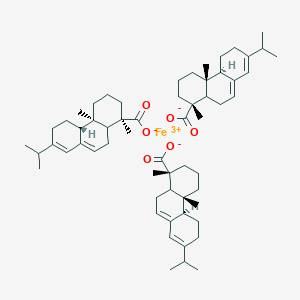

![2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide](/img/structure/B12836782.png)
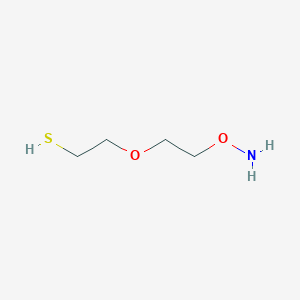

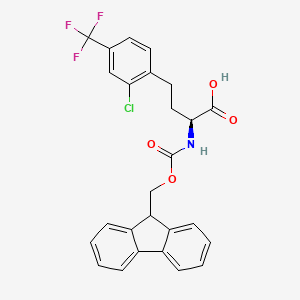
![4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B12836798.png)

